molecular formula C16H17Cl2N3O B279665 (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

Katalognummer: B279665
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: KWVCRIYDJFRPAK-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is an organic compound that features a dichlorophenyl group and a pyrazolylmethyl group attached to an acrylamide backbone

Eigenschaften

Molekularformel

C16H17Cl2N3O

Molekulargewicht

338.2 g/mol

IUPAC-Name

(E)-3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C16H17Cl2N3O/c1-10-13(11(2)21(3)20-10)9-19-16(22)7-5-12-4-6-14(17)15(18)8-12/h4-8H,9H2,1-3H3,(H,19,22)/b7-5+

InChI-Schlüssel

KWVCRIYDJFRPAK-FNORWQNLSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Isomerische SMILES

CC1=C(C(=NN1C)C)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an amine under basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dichlorophenyl group.

    Attachment of the pyrazolylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazolylmethyl group is introduced using a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the acrylamide backbone, converting it to the corresponding amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolylmethyl group.

    Reduction: Amines derived from the acrylamide backbone.

    Substitution: Various substituted derivatives of the dichlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl and pyrazolylmethyl groups on biological systems. It may serve as a lead compound for the development of new drugs or as a probe for biochemical studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,4-dichlorophenyl)-N-methylacrylamide: Similar structure but lacks the pyrazolylmethyl group.

    N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the dichlorophenyl group.

    3-(3,4-dichlorophenyl)-N-[(1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the trimethyl groups on the pyrazole ring.

Uniqueness

The uniqueness of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE lies in the combination of the dichlorophenyl and pyrazolylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.